![molecular formula C16H24O2S B14528962 5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde CAS No. 62702-65-2](/img/structure/B14528962.png)
5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The specific structure of this compound includes an aldehyde group at the 2-position of the furan ring and an undec-10-en-1-yl sulfanyl group at the 5-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent like DMF and POCl3.
Attachment of the Undec-10-en-1-yl Sulfanyl Group: This step involves the nucleophilic substitution reaction where the furan ring is reacted with an appropriate thiol (undec-10-en-1-thiol) in the presence of a base to form the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: 5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carboxylic acid.
Reduction: 5-[(Undec-10-en-1-yl)sulfanyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(undec-10-en-1-yl)furan: Similar structure but lacks the aldehyde group.
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Contains a furan ring and a sulfanyl group but has different substituents.
Uniqueness
5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both an aldehyde group and an undec-10-en-1-yl sulfanyl group, which imparts specific chemical reactivity and potential biological activities not found in similar compounds.
Properties
CAS No. |
62702-65-2 |
|---|---|
Molecular Formula |
C16H24O2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-undec-10-enylsulfanylfuran-2-carbaldehyde |
InChI |
InChI=1S/C16H24O2S/c1-2-3-4-5-6-7-8-9-10-13-19-16-12-11-15(14-17)18-16/h2,11-12,14H,1,3-10,13H2 |
InChI Key |
DNONGZKGJRKSBC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCSC1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


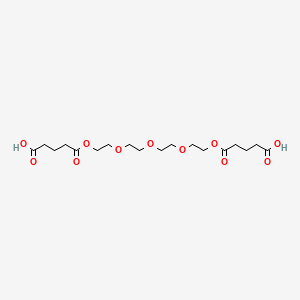
![7-Methyl-7-borabicyclo[4.1.0]heptane](/img/structure/B14528890.png)
![1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]-](/img/structure/B14528894.png)
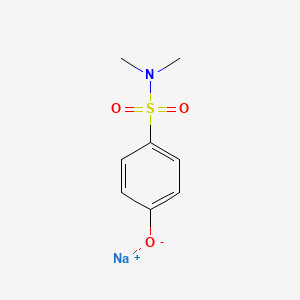
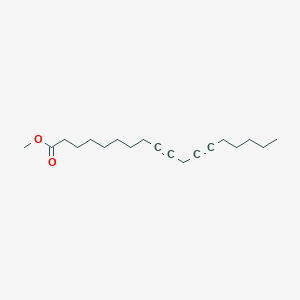
![Ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate](/img/structure/B14528905.png)
![2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14528906.png)

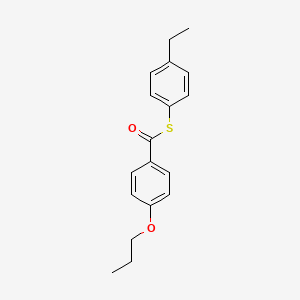
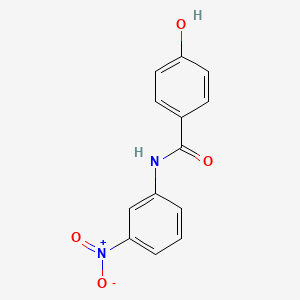
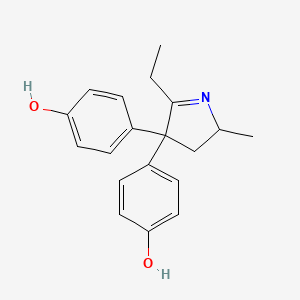
![4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile](/img/structure/B14528947.png)
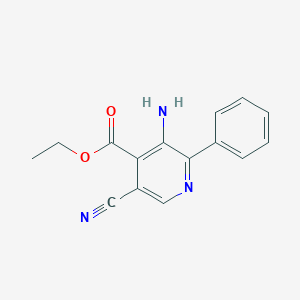
![3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14528970.png)
